molecular formula C19H13BrN4O5 B10901613 2-[(2E)-2-(5-bromo-2-hydroxy-3-nitrobenzylidene)hydrazinyl]-N-(naphthalen-1-yl)-2-oxoacetamide

2-[(2E)-2-(5-bromo-2-hydroxy-3-nitrobenzylidene)hydrazinyl]-N-(naphthalen-1-yl)-2-oxoacetamide

Cat. No.: B10901613
M. Wt: 457.2 g/mol
InChI Key: AYPGRYRTETVECU-UFFVCSGVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[(E)-1-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(1-NAPHTHYL)-2-OXOACETAMIDE is a complex organic compound characterized by its unique structure, which includes a brominated phenyl group, a naphthyl group, and a hydrazino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(E)-1-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(1-NAPHTHYL)-2-OXOACETAMIDE typically involves the condensation of 5-bromo-2-hydroxy-3-nitrobenzaldehyde with hydrazine derivatives, followed by coupling with naphthyl-substituted acetamides. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality material suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(E)-1-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(1-NAPHTHYL)-2-OXOACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

2-{2-[(E)-1-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(1-NAPHTHYL)-2-OXOACETAMIDE has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Application in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-{2-[(E)-1-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(1-NAPHTHYL)-2-OXOACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide
  • 4-{[1-(5-Bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}-1-methyl-2-phenyl-1,2-dihydropyrazol-3-one

Uniqueness

2-{2-[(E)-1-(5-BROMO-2-HYDROXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(1-NAPHTHYL)-2-OXOACETAMIDE is unique due to its combination of a brominated phenyl group, a naphthyl group, and a hydrazino linkage, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H13BrN4O5

Molecular Weight

457.2 g/mol

IUPAC Name

N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylideneamino]-N-naphthalen-1-yloxamide

InChI

InChI=1S/C19H13BrN4O5/c20-13-8-12(17(25)16(9-13)24(28)29)10-21-23-19(27)18(26)22-15-7-3-5-11-4-1-2-6-14(11)15/h1-10,25H,(H,22,26)(H,23,27)/b21-10+

InChI Key

AYPGRYRTETVECU-UFFVCSGVSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)N/N=C/C3=C(C(=CC(=C3)Br)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NN=CC3=C(C(=CC(=C3)Br)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.